Hydroxy-PEG5-t-butyl ester

PROTAC linker ADC linker chain length optimization

Hydroxy-PEG5-t-butyl ester (CAS 850090-09-4) is a heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C₁₇H₃₄O₈ and a molecular weight of 366.45 g/mol. It contains a terminal hydroxyl group for functionalization and a t-butyl ester-protected carboxylic acid, positioning it as a versatile linker intermediate in bioconjugation, PROTAC synthesis, and ADC linker construction.

Molecular Formula C17H34O8
Molecular Weight 366.45
CAS No. 850090-09-4
Cat. No. B608014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG5-t-butyl ester
CAS850090-09-4
SynonymsHydroxy-PEG5-t-butyl ester
Molecular FormulaC17H34O8
Molecular Weight366.45
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO
InChIInChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3
InChIKeySNYKXOAOLAFMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG5-t-butyl ester (CAS 850090-09-4): PEG5 Linker Specifications and Procurement Criteria


Hydroxy-PEG5-t-butyl ester (CAS 850090-09-4) is a heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C₁₇H₃₄O₈ and a molecular weight of 366.45 g/mol . It contains a terminal hydroxyl group for functionalization and a t-butyl ester-protected carboxylic acid, positioning it as a versatile linker intermediate in bioconjugation, PROTAC synthesis, and ADC linker construction . The PEG5 spacer, comprising five ethylene glycol units, provides a defined chain length that influences solubility, flexibility, and spatial separation in final conjugates .

Hydroxy-PEG5-t-butyl ester (CAS 850090-09-4): Why PEG Length and Protection Strategy Preclude Simple Interchange


In PROTAC and ADC development, linker selection directly impacts ternary complex formation, degradation efficiency, and conjugate physicochemical properties [1]. Hydroxy-PEG5-t-butyl ester (CAS 850090-09-4) cannot be arbitrarily substituted with shorter-chain PEG4 analogs, longer-chain PEG6 variants, or free acid equivalents without altering experimental outcomes [2]. The five-unit PEG spacer confers distinct solubility and spatial separation characteristics compared to PEG4 (MW 322.39) or PEG6 (MW 410.50) linkers, while the orthogonal t-butyl ester protection enables sequential conjugation strategies unavailable with unprotected carboxylic acid intermediates [3]. The quantitative evidence below establishes where this specific compound—defined by its exact PEG5 length and t-butyl ester protection—offers verifiable differentiation for scientific selection and procurement.

Hydroxy-PEG5-t-butyl ester (CAS 850090-09-4): Quantitative Differentiation Evidence for Procurement Decisions


Hydroxy-PEG5-t-butyl ester: PEG5 Chain Length Differentiation Versus PEG4 and PEG6 Linkers

Hydroxy-PEG5-t-butyl ester (MW 366.45) occupies a defined midpoint between PEG4 (MW 322.39) and PEG6 (MW 410.50) linkers in the monodisperse PEG series [1]. This intermediate chain length provides a calculated 44.06 g/mol (~14%) increase in molecular weight relative to PEG4, and a 44.05 g/mol (~12%) decrease relative to PEG6, with corresponding differences in extended chain length [2]. The PEG5 spacer comprises five ethylene glycol repeat units versus four in PEG4 and six in PEG6, producing a spatial separation estimated at approximately 18-20 Å in extended conformation .

PROTAC linker ADC linker chain length optimization

Hydroxy-PEG5-t-butyl ester: t-Butyl Ester Orthogonal Protection Versus Free Carboxylic Acid Analogs

The t-butyl ester protecting group on Hydroxy-PEG5-t-butyl ester provides orthogonal protection that is stable under neutral and basic conditions, but undergoes quantitative deprotection under mild acidic treatment with trifluoroacetic acid (TFA) or formic acid . This contrasts directly with Hydroxy-PEG5-acid (CAS 2079768-50-4), which presents an unprotected carboxylic acid that can undergo premature reactions or require orthogonal protection of the hydroxyl group before acid-mediated conjugation . The t-butyl ester moiety permits the hydroxyl group to be functionalized first without interference from the protected carboxylate, enabling a controlled two-step sequential conjugation workflow [1].

orthogonal protection sequential conjugation PROTAC synthesis

Hydroxy-PEG5-t-butyl ester: Aqueous Solubility Enhancement via PEG5 Spacer

The PEG5 spacer in Hydroxy-PEG5-t-butyl ester increases solubility in aqueous media relative to non-PEGylated or shorter-chain linkers . The compound is documented as soluble in water, DMSO, and DCM [1]. The five-unit PEG chain provides greater hydrophilicity compared to shorter PEG analogs: LogP (predicted) for PEG4-t-butyl ester is 0.77690, while PEG6-t-butyl ester is 0.81010, positioning PEG5 at an intermediate LogP value [2]. This intermediate hydrophilicity profile enables aqueous compatibility while maintaining sufficient organic solubility for synthetic manipulations.

aqueous solubility hydrophilic spacer bioconjugation

Hydroxy-PEG5-t-butyl ester: Hydroxyl Group Versatility for Derivatization

The terminal hydroxyl group on Hydroxy-PEG5-t-butyl ester enables further derivatization or replacement with other reactive functional groups . This contrasts with methyl-terminated PEG linkers such as m-PEG5-t-butyl ester, where the methoxy cap precludes hydroxyl-mediated functionalization . The hydroxyl moiety can be converted to amine, azide, alkyne, thiol, or activated ester functionalities, or directly coupled via Mitsunobu reactions or etherification [1]. This modularity allows a single starting material to generate diverse linker intermediates tailored to specific conjugation chemistries.

hydroxyl functionalization modular synthesis building block

Hydroxy-PEG5-t-butyl ester (CAS 850090-09-4): Validated Application Scenarios for Research and Industrial Procurement


PROTAC Linker Intermediate Requiring Controlled Sequential Conjugation

In PROTAC synthesis where a two-step sequential conjugation strategy is required, Hydroxy-PEG5-t-butyl ester provides orthogonal protection that allows the hydroxyl group to be first functionalized with a target protein ligand while the carboxyl group remains protected as the t-butyl ester . Following hydroxyl derivatization, mild acidic deprotection (TFA/DCM) liberates the free carboxylic acid for subsequent conjugation to an E3 ligase ligand or activation as an NHS ester . The PEG5 spacer length (five ethylene glycol units) provides an intermediate spatial separation of approximately 18-20 Å, which may be optimal for ternary complex formation in PROTACs where shorter PEG4 linkers yield insufficient flexibility and longer PEG6 linkers introduce excessive conformational freedom .

ADC Linker Building Block with Balanced Hydrophilicity

For antibody-drug conjugate (ADC) linker construction where aqueous solubility must be balanced against payload hydrophobicity, Hydroxy-PEG5-t-butyl ester offers a PEG5 spacer with predicted LogP positioned between PEG4 (0.77690) and PEG6 (0.81010) . This intermediate hydrophilicity provides sufficient aqueous solubility for biological applications while maintaining adequate organic solvent compatibility for synthetic manipulations . The t-butyl ester protection enables controlled linker assembly without premature carboxyl activation during conjugation steps, and the terminal hydroxyl group can be converted to maleimide or other thiol-reactive moieties for cysteine-mediated antibody conjugation .

Modular Building Block for Diverse Bioconjugation Chemistries

Research groups developing multiple parallel bioconjugation strategies can utilize Hydroxy-PEG5-t-butyl ester as a single inventory building block capable of generating diverse functionalized linkers . The terminal hydroxyl group can be converted to amine (via phthalimide/Gabriel synthesis or azide reduction), azide (via mesylation/azide displacement), alkyne (via propargyl etherification), thiol (via thioacetate hydrolysis), or activated esters (via direct coupling) . This versatility eliminates the need to stock separate amine-PEG5, azide-PEG5, alkyne-PEG5, and thiol-PEG5 variants, reducing procurement complexity and enabling on-demand synthesis of specific functionalized linkers as project requirements evolve .

PROTAC Linker for VHL- or CRBN-Recruiting Degraders Requiring PEG5 Spacing

In the synthesis of VHL- or CRBN-recruiting PROTAC degraders, the PEG5 linker length represents an established intermediate in linker optimization campaigns . Hydroxy-PEG5-t-butyl ester provides a defined five-unit PEG spacer that can be incorporated between the target-binding warhead and E3 ligase ligand, with the t-butyl ester-protected carboxyl serving as the attachment point for amine-containing ligands following deprotection and activation . The compound's intermediate molecular weight (366.45 g/mol) and PEG5 chain length allow researchers to systematically evaluate linker length effects on degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ) without the confounding variables introduced by alternative protection strategies or chain-length heterogeneity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-PEG5-t-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.